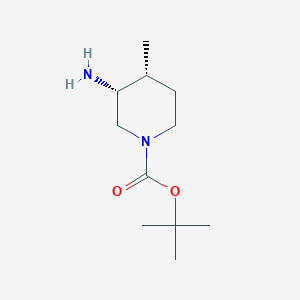

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate CAS number

An In-depth Technical Guide to tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications in the development of novel therapeutics, grounded in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound (CAS Numbers: 1207853-61-9, 1792190-70-5) is a substituted piperidine derivative featuring a strategic arrangement of functional groups.[1] The piperidine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and metabolic stability.[2] This specific molecule is bifunctional: it contains a secondary amine within the piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, and a primary amine at the 3-position. The cis stereochemical relationship between the amino group and the methyl group at the 3- and 4-positions, respectively, provides a conformationally restricted framework that is crucial for achieving specific and high-affinity interactions with biological targets.

The Boc protecting group is acid-labile, allowing for selective deprotection under mild conditions, which reveals the piperidine nitrogen for further synthetic elaboration. The primary amine serves as a key handle for introducing a wide range of substituents, enabling the construction of diverse chemical libraries for screening.[2] These features make it a valuable intermediate for synthesizing complex molecules, particularly in the fields of neurodegenerative disease and oncology.[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1207853-61-9; 1792190-70-5 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.31 g/mol | [5] |

| Appearance | Solid | |

| IUPAC Name | This compound | [4] |

| InChI Key | InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | [1] |

| Canonical SMILES | CC1CCNC(C1N)C(=O)OC(C)(C)C | [4] |

Synthesis Strategies: Achieving Stereochemical Control

The synthesis of stereochemically defined piperidines like the (3R,4R) isomer is a non-trivial challenge, often complicated by long synthetic routes and difficulties in achieving high stereoselectivity.[6] An efficient synthesis must precisely control the two adjacent chiral centers. A common and effective strategy involves the stereoselective reduction of a ketone precursor.

While a direct synthesis for the (3R,4R) isomer is not detailed in the provided literature, a logical and field-proven approach can be constructed based on methodologies for related compounds.[7] The synthesis would likely begin with the commercially available tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. The critical step is the stereoselective reductive amination of the ketone.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an ideal precursor as it already contains the piperidine core, the Boc-protecting group, and the methyl group at the correct position.[7] The key challenge is the introduction of the amine at C3 with the correct stereochemistry.

-

Reductive Amination: This is a highly effective method for converting ketones to amines. The ketone first reacts with an ammonia source (like ammonium acetate) to form an intermediate imine in equilibrium with its enamine.

-

Stereoselective Reduction: The subsequent reduction of the C=N bond is the stereochemistry-determining step. The use of a directing group or a chiral catalyst is essential to favor the formation of the desired cis-(3R,4R) diastereomer. Bulky reducing agents like sodium cyanoborohydride (NaBH₃CN) can be influenced by the steric hindrance of the adjacent methyl group, leading to preferential hydride delivery from the face opposite the methyl group, yielding the desired cis product. Alternatively, catalytic hydrogenation over a chiral catalyst would provide another robust route to high enantiomeric and diastereomeric purity.

Applications in Drug Discovery

The rigid, chiral scaffold of this compound makes it a highly valuable building block for creating potent and selective therapeutic agents.[2]

Central Nervous System (CNS) Disorders

Substituted aminopiperidines are key components in the design of inhibitors for enzymes implicated in Alzheimer's disease.[2] For instance, derivatives of similar aminopiperidines have shown potent inhibitory activity against β-secretase (BACE1) and acetylcholinesterase (AChE).[2] The defined stereochemistry of the (3R,4R) isomer is critical for precise docking into the active site of these enzymes. Furthermore, related aminopiperidine structures act as γ-secretase modulators, which are potent in lowering the production of amyloid-β 42 (Aβ42), a key peptide in the amyloid cascade hypothesis of Alzheimer's disease.[8]

Oncology

In cancer therapy, this scaffold is used in the synthesis of advanced enzyme inhibitors. A prominent example is its role as a precursor for Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[3] PARP inhibitors are a targeted therapy effective in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[3] The piperidine core helps to correctly orient the pharmacophoric elements for optimal interaction with the PARP enzyme.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C11H22N2O2 | CID 58303396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer field-proven insights. Where direct experimental values for this specific molecule are not publicly available, this guide provides well-founded estimations based on structurally related compounds and details the rigorous experimental protocols required for their definitive determination.

Molecular Profile and Structural Attributes

This compound, a chiral disubstituted piperidine, is a versatile intermediate in the synthesis of complex biologically active molecules. Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry, with a carbamate protecting group (Boc) on the ring nitrogen and amino and methyl groups at the 3 and 4 positions, respectively. The specific stereochemistry, (3R,4R), dictates the spatial arrangement of these substituents, which can significantly influence its interaction with biological targets.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.31 g/mol | [1] |

| CAS Number | 1290191-78-4 (for 3S,4R isomer) | [1] |

| Canonical SMILES | C[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| InChI Key | DMBKWEHXTOCLTC-UHFFFAOYSA-N (for achiral analog) |

Ionization and Lipophilicity: The Cornerstones of Drug Action

The ionization constant (pKa) and the partition coefficient (logP) are fundamental parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base. For this compound, the primary amine at the C-3 position is the principal basic center. The Boc-protected nitrogen is significantly less basic due to the electron-withdrawing nature of the carbamate group.

Table 2: Estimated and Predicted pKa Values

| Functional Group | Estimated pKa | Basis for Estimation |

| Primary Amine (C-3) | ~10.35 | Based on the predicted pKa of the structurally similar (R)-1-Boc-3-aminopiperidine. [2] |

The basicity of the primary amine is crucial for its potential to form salts, which can significantly impact solubility and formulation strategies.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Table 3: Estimated and Predicted logP Values

| Parameter | Estimated Value | Basis for Estimation |

| logP | ~0.21 | Based on the predicted logP of the structurally similar (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate. [2] |

A low positive logP value suggests that the molecule has a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.

Solubility Profile

The solubility of a compound in various media is critical for its formulation and bioavailability. The presence of both polar (amine) and non-polar (tert-butyl, methyl) groups in the target molecule suggests a mixed solubility profile.

Table 4: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The non-polar Boc and methyl groups limit aqueous solubility. Solubility is expected to increase at acidic pH due to the protonation of the primary amine. |

| Polar Organic Solvents (e.g., Methanol, Ethanol) | Soluble | The molecule can engage in hydrogen bonding with these solvents. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic molecules. |

| Non-polar Organic Solvents (e.g., Hexane) | Poorly soluble | The polar amine and carbamate functionalities will limit solubility in non-polar environments. |

Physical State and Thermal Properties

The physical form and melting point are important for material handling, formulation, and stability assessment.

Table 5: Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation |

| Physical Form | Solid | Many similar N-Boc protected piperidine derivatives are solids at room temperature. |

| Melting Point | Not available | Experimental determination is required. |

Spectral Characterization

Spectroscopic data is essential for the structural confirmation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group (a doublet), and a series of multiplets for the piperidine ring protons. The chemical shifts and coupling constants of the ring protons will be indicative of the cis relationship between the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.

-

C=O stretching: A strong band around 1680-1700 cm⁻¹ for the carbamate carbonyl.

-

C-N stretching: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion in the mass spectrum would be at m/z 215.18.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data used in drug development, rigorous experimental determination of physicochemical properties is paramount. The following section details the standard, self-validating protocols for key parameters.

Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the ionization constant.

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

-

Equilibration of Phases: Equal volumes of n-octanol and water (or a suitable buffer for logD) are shaken together to ensure mutual saturation.

-

Partitioning: A known amount of the compound is added to the biphasic system. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent. [3]

Caption: Workflow for thermodynamic solubility determination.

Methodology:

-

Slurry Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The slurry is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV, against a calibration curve.

Conclusion

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). tert-butyl (3S, 4R)-3-amino-4-methylpiperidine-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]

-

Chemsrc. (n.d.). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

Sources

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate structural analysis

An In-depth Technical Guide to the Structural Analysis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] Its six-membered saturated heterocyclic structure allows for complex three-dimensional arrangements, which are critical for specific interactions with biological targets. When substituents are introduced, creating chiral centers, the molecule's conformational landscape becomes a pivotal factor in its pharmacological and toxicological profile.[2][3]

This guide focuses on This compound , a chiral building block of significant interest in medicinal chemistry.[4][5] The defined stereochemistry at the C3 and C4 positions—(3R,4R)—pre-organizes the molecule into a specific spatial orientation. Understanding and confirming this three-dimensional structure is not merely an academic exercise; it is a prerequisite for its rational application in the design of novel therapeutics. This document provides a comprehensive, multi-technique approach to the complete structural elucidation of this molecule, intended for researchers, chemists, and drug development professionals.

Chapter 1: Foundational Properties and Synthetic Considerations

A thorough structural analysis begins with an understanding of the molecule's basic properties and its origin. The synthetic route to this compound must be robust enough to ensure high stereochemical fidelity. While various methods exist for creating substituted piperidines, stereoselective syntheses are essential for producing the desired (3R,4R) isomer.[6]

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [7][8] |

| Molecular Weight | 214.30 g/mol | [8] |

| CAS Number | 1095302-36-8 | N/A |

| Appearance | Typically a solid | [8] |

| Stereochemistry | (3R,4R) | [7] |

Note: CAS Number for this specific stereoisomer may not be publicly indexed; related structures are used for reference.

The synthesis often involves multi-step sequences starting from chiral precursors, where each step is designed to control the stereochemical outcome at the C3 and C4 positions.[6] The presence of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, enhancing stability and preventing unwanted side reactions during synthesis and analysis.

Chapter 2: Conformational Landscape: A Multi-pronged Approach

The core of the structural analysis lies in defining the molecule's preferred three-dimensional shape, or conformation. For a substituted piperidine, this involves determining the ring pucker (e.g., chair, boat) and the orientation (axial or equatorial) of its substituents.[9] A combination of computational modeling and experimental validation provides the most complete picture.[10]

Theoretical Principles and Computational Modeling

The piperidine ring strongly prefers a chair conformation to minimize torsional and steric strain.[9][11] The introduction of substituents—the C3 amino group, the C4 methyl group, and the bulky N1 Boc group—dictates the energetic preference between two possible chair conformers.

The (3R,4R) configuration establishes a cis relationship between the amino and methyl groups. In a chair conformation, this means one substituent must be axial (ax) and the other equatorial (eq), or vice-versa. Generally, bulky groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] Therefore, the conformer with the methyl group in the equatorial position is predicted to be significantly more stable.

A robust computational workflow is essential for quantifying these energetic differences.

Caption: Workflow for computational conformational analysis.

Causality Behind the Workflow:

-

Step 2 (Conformational Search): We do not assume a chair conformation from the outset. A thorough search using software like Schrödinger's MacroModel or open-source tools like RDKit ensures all energetically accessible shapes are considered.[10]

-

Step 3 (DFT with PCM): Density Functional Theory (DFT) provides a highly accurate calculation of the electronic structure and energy.[12] Including a Polarizable Continuum Model (PCM) is critical as solvent polarity can significantly influence conformational preferences by stabilizing or destabilizing molecular dipoles.[12][13]

-

Step 5 (Prediction): Predicting NMR parameters from the calculated low-energy structures allows for a direct comparison between theoretical models and experimental data, serving as a powerful validation checkpoint.

Experimental Validation I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular conformation in solution.[10] The key is to use the relationships between proton-proton coupling constants (³JHH) and dihedral angles (the Karplus relationship), as well as through-space correlations from the Nuclear Overhauser Effect (NOE).

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important, as polarity can affect conformation.[13]

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra to identify all unique proton and carbon environments.

-

Acquire a 2D Correlation Spectroscopy (COSY ) experiment to establish proton-proton coupling networks (i.e., which protons are adjacent).

-

Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC ) experiment to correlate each proton directly to its attached carbon.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY ) experiment. This is crucial for determining spatial proximity. Protons that are close in space (<5 Å) will show a cross-peak, regardless of whether they are bonded.

-

-

Data Analysis & Interpretation:

-

Coupling Constants (³J): In a chair conformer, the coupling constant between an axial proton and an adjacent axial proton (³Jₐₐ) is typically large (8-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are small (2-5 Hz). By measuring the coupling constants of the piperidine ring protons, one can deduce their relative orientations.

-

NOESY Correlations: For the predicted most stable conformer (C4-methyl equatorial, C3-amino axial), we expect to see strong NOE correlations between the axial C4-proton and the axial protons at C2 and C6. Conversely, an equatorial C4-methyl group would show NOEs to nearby equatorial and axial protons.

-

Table of Expected ¹H NMR Data for the Major Conformer:

| Proton(s) | Multiplicity | Approx. δ (ppm) | Key COSY Correlations | Key NOESY Correlations |

| tert-butyl (9H) | s | ~1.45 | N/A | Ring protons on Boc side |

| CH₃ (3H) | d | ~0.90 | H4 | H3, H5eq |

| H4 (1H) | m | ~1.60 | CH₃, H3, H5ax, H5eq | H2ax, H6ax, H5ax |

| H3 (1H) | m | ~2.80 | H4, H2ax, H2eq | H5ax |

| Ring Protons | m | 1.50 - 4.00 | H2-H3, H4-H5, H5-H6 | (Complex) |

| NH₂ (2H) | br s | ~1.5-2.5 | N/A | H2eq, H4 |

Experimental Validation II: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry, bond lengths, and bond angles.[11] While the solid-state conformation may not be the most populated one in solution, it provides the ultimate benchmark for validating computational models.[11]

Detailed Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[14]

-

Analysis: The final refined structure confirms the (3R,4R) stereochemistry and reveals the precise conformation adopted in the crystal lattice. For this molecule, the structure is expected to show a chair conformation with the C4-methyl group in an equatorial position and the C3-amino group in an axial position to minimize steric hindrance.

Chapter 3: Orthogonal Spectroscopic and Spectrometric Confirmation

While NMR and X-ray crystallography define the 3D structure, other techniques are required to confirm the molecule's identity and functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, confirming the elemental composition.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Interpretation: The primary observed ion should be the protonated molecule, [M+H]⁺. Its measured mass should be within 5 ppm of the theoretical mass calculated for C₁₁H₂₃N₂O₂⁺. A common fragment observed would correspond to the loss of the Boc group or isobutylene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3400 (two bands for primary amine) |

| Alkane (C-H) | Stretch | 2850-2960 |

| Carbamate (C=O) | Stretch | ~1680-1700 |

| Carbamate (C-N) | Stretch | ~1250 |

Chapter 4: Application in Structure-Based Drug Design

The precise, rigid, and well-defined three-dimensional structure of this compound makes it an exceptionally valuable scaffold in drug design.[2] Knowing its low-energy conformation allows medicinal chemists to use it as an anchor to project other pharmacophoric elements into specific vectors in space, optimizing interactions with a protein binding site.

Caption: Role of the chiral scaffold in drug discovery.

This rational approach, grounded in a complete structural analysis, accelerates the discovery of potent and selective drug candidates by reducing the need for extensive empirical screening.

Conclusion

The structural analysis of this compound is a paradigmatic example of modern chemical characterization. It requires an integrated strategy where computational chemistry provides predictive insights, NMR spectroscopy elucidates the dynamic structure in solution, and X-ray crystallography offers definitive proof in the solid state. This multi-faceted approach ensures a high degree of confidence in the molecular structure, which is the fundamental starting point for its successful application in the development of next-generation therapeutics.

References

- A Comparative Guide to the Conformational Analysis of Piperidine Deriv

-

Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. National Center for Biotechnology Information (PMC). [Link]

- Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Compar

-

Tuning the conformational behavior of 4‐methylpiperidine analogues by... ResearchGate. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Center for Biotechnology Information (PMC). [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]

-

Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

tert-Butyl (R)-3-Aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate. [Link]

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. innospk.com [innospk.com]

- 6. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound | C11H22N2O2 | CID 58303396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-amino-4-methyl-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

The Strategic Synthesis of Chiral 3-Amino-4-methylpiperidine Derivatives: An In-Depth Technical Guide

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Among these, chiral 3-amino-4-methylpiperidine derivatives hold a place of particular importance. The precise spatial arrangement of the amino and methyl groups at the C3 and C4 positions is often critical for dictating molecular interactions with biological targets, thereby governing the efficacy and selectivity of a drug candidate.[3] The synthesis of enantiomerically pure forms of these complex structures is a significant challenge that demands sophisticated and stereocontrolled chemical strategies. This guide provides an in-depth exploration of the core methodologies for the asymmetric synthesis of 3-amino-4-methylpiperidine derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to Stereocontrol

The successful synthesis of chiral 3-amino-4-methylpiperidines hinges on the effective control of stereochemistry. The primary strategies employed can be broadly categorized as:

-

Catalytic Asymmetric Synthesis: The use of chiral catalysts to transform prochiral substrates into chiral products with high enantioselectivity.

-

Diastereoselective Synthesis: Leveraging existing stereocenters, often from a chiral auxiliary or a chiral starting material, to direct the formation of new stereocenters.

-

Chiral Pool Synthesis: Utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials.

-

Biocatalysis: Employing enzymes, such as transaminases, to perform stereoselective transformations.

This guide will delve into each of these strategies, providing both the theoretical underpinnings and practical, step-by-step protocols.

I. Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules.[4] Rhodium-based catalysts, in particular, have demonstrated remarkable success in the enantioselective synthesis of substituted piperidines.[1][5][6]

A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A notable advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][6][7] This method allows for the construction of 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines, from pyridine and sp2-hybridized boronic acids.[1][6]

Causality Behind the Experimental Choices:

-

Pyridine Activation: Pyridine itself is often unreactive towards direct asymmetric functionalization. Therefore, it is typically activated through partial reduction to a dihydropyridine intermediate, making it a suitable coupling partner.[1][6]

-

Chiral Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Chiral phosphine ligands are commonly employed to create a chiral environment around the rhodium center, thereby directing the stereochemical outcome of the carbometalation step.

-

Reductive Heck Mechanism: The reaction proceeds via a reductive Heck-type mechanism, where the rhodium catalyst facilitates the coupling of the boronic acid and the dihydropyridine, followed by a reduction step to yield the tetrahydropyridine product.[1][6]

Experimental Workflow: Rh-Catalyzed Asymmetric Carbometalation

Caption: Workflow for Rh-catalyzed asymmetric synthesis of chiral piperidines.

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

Pyridine Activation: To a solution of the substituted pyridine in an appropriate solvent (e.g., THF), add a reducing agent (e.g., NaBH4) at a controlled temperature (e.g., 0 °C). Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Asymmetric Carbometalation: In a separate flask, prepare the rhodium catalyst by reacting a rhodium precursor (e.g., [Rh(cod)Cl]2) with a chiral phosphine ligand in a suitable solvent. To this catalyst solution, add the dihydropyridine intermediate and the arylboronic acid.

-

Reaction Execution: Stir the reaction mixture at the optimal temperature for a specified time. The progress of the reaction should be monitored by an appropriate analytical technique.

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.

-

Final Reduction: The resulting tetrahydropyridine is then subjected to a final reduction (e.g., catalytic hydrogenation) to afford the desired chiral 3-substituted piperidine.

| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Yield (%) | Reference |

| [Rh(cod)Cl]2 / Chiral Phosphine | Aryl, Heteroaryl, Vinyl Boronic Acids | High | High | [1][6] |

II. Diastereoselective Synthesis: Harnessing Existing Chirality

Diastereoselective approaches are powerful for constructing specific stereoisomers by taking advantage of the stereochemical information already present in the molecule. A common strategy involves the regioselective ring-opening of a chiral epoxide.

A. Synthesis of cis-3-Methyl-4-aminopiperidine Derivatives

A facile method for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate.[8]

Causality Behind the Experimental Choices:

-

Epoxide as a Stereodirecting Group: The epoxide ring is a rigid structure that allows for nucleophilic attack at either of its carbons. The stereochemistry of the epoxide dictates the relative stereochemistry of the resulting amino alcohol.

-

Regioselective Ring Opening: The choice of nucleophile and reaction conditions determines which carbon of the epoxide is attacked. In the synthesis of 4-amino derivatives, the nucleophile is directed to attack the C4 position.[8] This regioselectivity can be influenced by steric and electronic factors.

-

N-Protecting Group: The use of a benzyl group on the piperidine nitrogen serves as a protecting group that can be readily removed at a later stage of the synthesis.

Reaction Pathway: Diastereoselective Ring Opening of an Epoxide

Caption: Diastereoselective synthesis via epoxide ring opening.

Protocol 2: Diastereoselective Synthesis of a cis-3-Methyl-4-aminopiperidine Derivative

-

Epoxide Formation: The N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate is synthesized in two steps from the corresponding N-benzyl-pyridinium salt.[8]

-

Nucleophilic Ring Opening: The epoxide is dissolved in a suitable solvent (e.g., methanol) and treated with the desired amine nucleophile. The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, is purified by column chromatography on alumina to separate the desired cis-diastereomer from the trans-diastereomer.[8]

-

Deprotection (if necessary): The N-benzyl group can be removed by catalytic hydrogenation to yield the free secondary amine.

| Starting Material | Key Intermediate | Diastereomeric Ratio (cis:trans) | Yield of cis-isomer (%) | Reference |

| N-Benzyl-pyridinium salt | N-Benzyl-3-methyl-3,4-epoxi-piperidine | 7:3 to 6:4 | 29-51 | [8] |

III. Chiral Pool Synthesis: Nature's Building Blocks

The chiral pool approach utilizes readily available and enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of complex chiral molecules.[9][10] This strategy elegantly transfers the existing stereochemistry of the starting material to the final product.

A. Synthesis from L-Malic Acid

A synthetic route to N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for the synthesis of the drug tofacitinib, has been developed starting from L-malic acid.[11] Although this route involves multiple steps, it provides the target molecule with high enantiomeric excess.[11]

Causality Behind the Experimental Choices:

-

L-Malic Acid as a Chiral Precursor: L-malic acid possesses a defined stereocenter that serves as the foundation for establishing the stereochemistry at the C3 and C4 positions of the piperidine ring.

-

Multi-step Transformation: The synthesis involves a sequence of reactions to transform the functional groups of L-malic acid and construct the piperidine ring. This typically includes esterifications, reductions, protections, and cyclization steps.

-

Stereochemical Integrity: Care must be taken throughout the multi-step synthesis to avoid racemization and maintain the stereochemical purity of the intermediates.

Synthetic Overview: Chiral Pool Synthesis from L-Malic Acid

Caption: Chiral pool synthesis strategy from L-malic acid.

Protocol 3: Key Steps in the Chiral Pool Synthesis from L-Glutamic Acid

A facile synthesis of 3-(N-Boc amino) piperidine derivatives has been reported starting from L-glutamic acid.

-

Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to yield the corresponding diester.

-

N-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group.

-

Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.

-

Tosylation: The diol is converted to a ditosylate.

-

Cyclization: The ditosylate undergoes cyclization with a primary amine to form the piperidine ring.

| Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |

| L-Malic Acid | 16 | 26 | >98% | [11] |

| L-Glutamic Acid | 5 | 44-55 | Enantiomerically pure |

IV. Biocatalysis: The Precision of Enzymes

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high stereoselectivity under mild reaction conditions. Transaminases, in particular, are well-suited for the asymmetric synthesis of chiral amines.

A. Transaminase-Mediated Synthesis of (R)-3-Aminopiperidine

A method for the synthesis of (R)-3-aminopiperidine involves the use of a transaminase to convert a nitrogen-protected 3-piperidone into the corresponding (R)-3-aminopiperidine.[12]

Causality Behind the Experimental Choices:

-

Enzyme Specificity: Transaminases exhibit high stereoselectivity, enabling the production of a single enantiomer of the desired amine from a prochiral ketone.

-

Amino Donor: An amino donor, such as isopropylamine, is required to provide the amino group for the transamination reaction.

-

Dynamic Kinetic Resolution: In some cases, a dynamic kinetic resolution process can be employed, where the starting material racemizes in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.

-

Green Chemistry: Biocatalytic methods are often considered "greener" than traditional chemical syntheses as they typically use water as a solvent and operate under mild conditions.

Biocatalytic Workflow: Asymmetric Transamination

Caption: Biocatalytic synthesis of (R)-3-aminopiperidine using a transaminase.

Protocol 4: General Procedure for Transaminase-Mediated Synthesis

-

Reaction Setup: In a buffered aqueous solution, combine the N-protected 3-piperidone substrate, the transaminase enzyme, a cofactor (e.g., pyridoxal 5'-phosphate), and an amino donor.

-

Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the specific enzyme being used. The reaction is typically stirred for a period of time until completion.

-

Work-up: After the reaction is complete, the enzyme is typically removed by precipitation or filtration. The product is then extracted from the aqueous phase using an organic solvent.

-

Deprotection: The protecting group on the nitrogen is removed to yield the final (R)-3-aminopiperidine product.

| Enzyme | Substrate | Key Features | Reference |

| Transaminase | N-Protected 3-Piperidone | Green and efficient, high enantioselectivity | [12] |

Conclusion and Future Perspectives

The synthesis of chiral 3-amino-4-methylpiperidine derivatives remains a vibrant area of research, driven by the continued demand for novel and effective pharmaceuticals. The methodologies outlined in this guide, from catalytic asymmetric synthesis to biocatalysis, provide a powerful toolkit for accessing these valuable building blocks with high stereochemical control. Future developments will likely focus on the discovery of even more efficient and selective catalysts, the expansion of the substrate scope of existing methods, and the integration of continuous flow technologies for scalable and sustainable production. As our understanding of the intricate relationship between molecular chirality and biological function deepens, the importance of robust and versatile synthetic strategies for constructing complex chiral molecules like 3-amino-4-methylpiperidines will only continue to grow.

References

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Institutes of Health.

- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14221–14226.

- Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 130(42), 13936–13937.

- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. (n.d.). BenchChem.

-

Gil, L. F., et al. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications, 38(18), 3058-3067. Retrieved from [Link]

-

Hao, B.-Y., et al. (2013). Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Bulletin of the Korean Chemical Society, 34(5). Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. Retrieved from [Link]

-

Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Retrieved from [Link]

-

Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab. Retrieved from [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 951. Retrieved from [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). Molecules, 27(19), 6423. Retrieved from [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

- 10. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

A Technical Guide to the Commercial Sourcing and Quality Assessment of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Executive Summary

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, procurement, and quality validation of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. As a chiral substituted piperidine, this molecule represents a valuable building block in medicinal chemistry, particularly for developing novel therapeutics. However, its specific stereochemistry—(3R,4R)—presents unique challenges in synthesis and sourcing, making rigorous quality control paramount. This document navigates these complexities, offering a framework for supplier evaluation, outlining critical analytical protocols for structural and stereochemical verification, and discussing the synthetic context that dictates its commercial availability and impurity profile.

The Strategic Importance of Substituted Piperidines in Drug Discovery

The piperidine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, embedded in the architecture of numerous approved pharmaceuticals.[1] Its prevalence is due to a combination of favorable properties: a saturated, non-planar structure that allows for precise three-dimensional orientation of substituents, good metabolic stability, and desirable physicochemical characteristics that often lead to improved oral bioavailability.[1]

The subject of this guide, this compound, is a bifunctional building block. The Boc-protected nitrogen at the 1-position allows for controlled reactivity, while the primary amine at the 3-position and the methyl group at the 4-position provide specific vectors for molecular elaboration. This defined stereochemistry is critical, as biological targets are inherently chiral, and only one stereoisomer typically possesses the desired therapeutic activity. Analogous piperidine structures are instrumental as intermediates in the synthesis of advanced therapeutics, including kinase inhibitors for oncology and γ-secretase modulators for neurodegenerative diseases.[2][3][4] The strategic incorporation of such building blocks can significantly accelerate drug discovery campaigns by providing a robust and validated starting point for creating diverse chemical libraries.[5]

Commercial Landscape: Sourcing and Procurement

The commercial availability of this compound is primarily limited to specialty chemical suppliers catering to the research and development sector. Unlike more common reagents, this specific stereoisomer is not typically a large-volume, stock chemical. Procurement often involves navigating make-to-order (MTO) or custom synthesis agreements.

Supplier Analysis and Availability

The market for this compound is fragmented, consisting of global catalog suppliers and specialized custom synthesis organizations. Researchers should anticipate variability in lead times and batch-to-batch consistency. It is crucial to distinguish this compound from its other diastereomers, such as the (3S,4R) or (3R,4S) isomers, which may be more readily available.[6][7]

| Supplier Category | Typical Availability Status | Scale | Considerations for Researchers |

| Major Chemical Catalogs | Limited Stock / Make-to-Order | mg to low-g | May offer pre-synthesized research quantities. Purity data may be limited, requiring thorough in-house validation. |

| Specialty Building Block Suppliers | Make-to-Order / Custom Synthesis | g to kg | Often provide more comprehensive analytical data. Lead times can be significant (4-12 weeks). Ideal for securing a consistent supply for a research program. |

| Custom Synthesis CROs | Custom Synthesis | g to multi-kg | Offer the highest flexibility for purity and scale specifications. Requires a well-defined technical package and milestone-based project management. |

Note: The table above is representative. Researchers must contact individual suppliers for current stock status, lead times, and pricing.

Factors Influencing Cost and Lead Time

The primary drivers of cost are the complexity of the stereoselective synthesis and the required purity.

-

Stereochemical Purity: Achieving high diastereomeric and enantiomeric excess requires multi-step, often catalyst-driven syntheses, which increases manufacturing costs.

-

Chemical Purity: Specifications exceeding 98% purity, with stringent limits on residual solvents or heavy metals, will command a premium.

-

Scale: While cost-per-gram decreases at larger scales, the initial investment for kilogram-scale production can be substantial due to process development and raw material costs.

Manufacturing and Synthesis Context

Understanding the synthetic route is crucial for anticipating potential impurities. While the exact commercial synthesis is proprietary, a plausible pathway can be inferred from academic and patent literature concerning related structures.[8] A stereoselective synthesis is necessary to control the two chiral centers at the C3 and C4 positions. This often involves catalytic hydrogenation of a suitable precursor, where the catalyst and reaction conditions dictate the stereochemical outcome.[8]

Caption: A generalized workflow for the stereoselective synthesis.

Common Impurities

A robust quality control program must screen for several classes of impurities:

-

Stereoisomeric Impurities: The presence of diastereomers ((3S,4R), (3R,4S), (3S,4S)) or the corresponding enantiomer ((3S,4S)) is the most critical process-related impurity. These can be difficult to remove via standard chromatography and may interfere with biological assays.

-

Process-Related Impurities: These include unreacted starting materials, reagents (e.g., di-tert-butyl dicarbonate), and catalysts (e.g., palladium, rhodium).[9]

-

Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate, dichloromethane) may be present in the final product.

Quality Control and Analytical Validation Protocol

Given the compound's specialized nature, it is imperative that researchers perform their own comprehensive quality control on incoming materials, even when a Certificate of Analysis (CoA) is provided.

Caption: A self-validating workflow for incoming material qualification.

Typical Incoming Material Specification Sheet

| Test | Specification | Method | Rationale |

| Appearance | White to off-white solid | Visual | Provides a first-pass check for gross contamination or degradation. |

| Identity by ¹H & ¹³C NMR | Conforms to structure | NMR Spectroscopy | Confirms the chemical structure and connectivity of the molecule. |

| Identity by Mass Spec | Conforms to expected M+H⁺ | LC-MS / ESI-MS | Verifies the molecular weight of the compound. |

| Purity by HPLC | ≥ 97.0% | Reverse-Phase HPLC | Quantifies the main component and detects non-chiral impurities. |

| Chiral Purity | ≥ 98.0% ee/de | Chiral HPLC | CRITICAL: Quantifies stereoisomeric impurities. This is essential for ensuring biological relevance. |

| Residual Solvents | Per USP <467> or ICH Q3C | GC-HS | Ensures no volatile solvents remain from the manufacturing process that could interfere with experiments. |

Key Experimental Protocols

Protocol 5.2.1: Identity Confirmation via ¹H NMR

-

Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals include the large singlet for the tert-butyl group (~1.4 ppm), signals for the piperidine ring protons, and the methyl group doublet. The integration of these signals should match the number of protons in the structure.

Protocol 5.2.2: Purity Assessment via Reverse-Phase HPLC

-

System: An HPLC or UPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a typical starting point. For example, a gradient from 5% to 95% acetonitrile over 15-20 minutes.

-

Detection: UV detection at a low wavelength, such as 210 nm or 220 nm, as the molecule lacks a strong chromophore.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 5.2.3: Chiral Purity Determination via Chiral HPLC

-

System: HPLC with a UV or PDA detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). Method development is essential.

-

Mobile Phase: Typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Isocratic conditions are common.

-

Analysis: The goal is to achieve baseline separation of all four possible stereoisomers. The diastereomeric excess (de) and enantiomeric excess (ee) can then be calculated from the peak areas. This is the definitive test for stereochemical integrity.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound must be obtained from the supplier, general handling procedures for amino-piperidine derivatives apply.[10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent potential degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.[11]

Conclusion

This compound is a high-value chemical tool for drug discovery. Its procurement requires careful planning due to its specialized nature and limited off-the-shelf availability. For scientists and researchers, success in utilizing this building block hinges not only on identifying a reliable supplier but also on implementing a rigorous, in-house analytical validation program. Verifying the compound's identity, chemical purity, and, most critically, its stereochemical integrity via chiral HPLC is a non-negotiable step to ensure the reliability and reproducibility of subsequent experimental results.

References

- A technology of tert-butyl carboxylate and methylpiperidine.

- Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)

- tert-Butyl 4-amino-4-methyl-1-piperidinecarboxyl

- SAFETY D

- (R)-3-[N-(tert-Butoxycarbonyl)

- MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Boc Sciences.

- tert-Butyl 4-Amino-4-methylpiperidine-1-carboxyl

- 3-(4-AMINO-PHENYL)

- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.

- tert-Butyl (R)-3-aminopiperidine-1-carboxylate.

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

- tert-butyl (3S,4R)

- tert-butyl (3S,4R)

- tert-butyl (3R, 4S)

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. nbinno.com [nbinno.com]

- 6. labsolu.ca [labsolu.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 9. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. capotchem.cn [capotchem.cn]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Piperidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Piperidine Core

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital and pervasive structural motifs in the landscape of medicinal chemistry and natural products. Its conformational flexibility, coupled with its ability to present substituents in well-defined three-dimensional space, has made it a cornerstone in the design of therapeutic agents across a vast spectrum of diseases. From potent analgesics to life-changing antipsychotics, the substituted piperidine scaffold is a testament to the power of a privileged structure in drug discovery. More than twenty classes of pharmaceuticals contain this core structural component, underscoring its significance in the pharmaceutical industry.

This technical guide provides a comprehensive exploration of the discovery and history of substituted piperidine scaffolds. Moving beyond a simple chronological account, this document, intended for the practicing researcher, delves into the causalities behind key synthetic innovations, the logic of structure-activity relationship (SAR) studies, and the practical considerations that have shaped the field. We will journey from the initial isolation from natural sources to the sophisticated asymmetric syntheses that define the modern era of piperidine chemistry.

Chapter 1: The Dawn of Piperidine - From Pepper to Pyridine

The story of piperidine begins not in a flask, but in the pungent spice of black pepper. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine by reacting piperine—the alkaloid responsible for pepper's spiciness—with nitric acid.[1] Independently, in 1852, French chemist Auguste Cahours also isolated the compound and bestowed upon it the name "piperidine," derived from the Latin word for pepper, Piper.[1]

These early isolations were degradative processes, breaking down a complex natural product. The challenge for 19th-century chemists was to construct the ring system from simpler precursors. A pivotal, albeit historically complex, early approach was the Ladenburg Rearrangement . In 1883, Albert Ladenburg reported that the thermal rearrangement of a pyridinium halide could lead to the formation of an alkylpyridine.[2] While this reaction primarily focused on the substitution of the pyridine ring, it laid the conceptual groundwork for the relationship between the aromatic pyridine and its saturated piperidine counterpart.

The most direct and enduring method for the synthesis of the parent piperidine ring, however, proved to be the reduction of pyridine. Industrially, this is achieved through the catalytic hydrogenation of pyridine, often over a molybdenum disulfide or nickel catalyst at elevated temperatures and pressures.[1] A classic laboratory-scale alternative is the modified Birch reduction, using sodium in ethanol to achieve the same transformation.[1]

These foundational methods provided access to the basic piperidine scaffold, but the true therapeutic potential lay in the ability to precisely place substituents around the ring. The following chapters will explore the evolution of these crucial synthetic strategies.

Chapter 2: The Evolution of Synthesis: Crafting Complexity

The journey from the parent piperidine to the intricately substituted molecules found in modern pharmaceuticals is a story of increasing sophistication in synthetic organic chemistry. The driving force behind this evolution has been the relentless pursuit of efficiency, control over stereochemistry, and tolerance of diverse functional groups.

Building the Ring: Cyclization Strategies

The construction of the piperidine ring from acyclic precursors remains a cornerstone of its synthesis. These methods can be broadly categorized by the key bond-forming reactions employed.

One of the most robust and historically significant methods for constructing the piperidine skeleton is through the formation of a 4-piperidone intermediate via the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[3] The resulting β-ketoester can then be hydrolyzed and decarboxylated to yield the target piperidone, a versatile intermediate for further functionalization.[4]

The causality behind this experimental choice lies in the reliability of the reaction and the availability of the starting materials. The synthesis of the key intermediate for the opioid Fentanyl, 1-(2-phenethyl)-4-piperidone, classically employs this strategy.[5]

Experimental Protocol: Dieckmann Condensation for 1-(2-phenethyl)-4-piperidone

This protocol is a self-validating system. Successful formation of the intermediate sodium salt of the β-ketoester (which often precipitates or forms a separate layer) is a key indicator of reaction progress. The final hydrolysis and decarboxylation should be accompanied by vigorous gas evolution (CO₂).

Step 1: Synthesis of the Diester Precursor

-

To a solution of 2-phenylethylamine (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (2.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours. The reaction is typically exothermic. Monitor by TLC or GC-MS until the starting amine is consumed.

-

Remove the solvent under reduced pressure to yield the crude dimethyl 3,3'-(phenethylazanediyl)dipropanoate, which can often be used without further purification.

Step 2: Dieckmann Cyclization

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of the diester from Step 1 in anhydrous toluene dropwise to the refluxing suspension over 2-3 hours. High dilution can favor the intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue refluxing for an additional 2-4 hours. The formation of a thick precipitate indicates the formation of the sodium enolate of the β-ketoester.

-

Cool the reaction to room temperature and cautiously quench by the slow addition of water or ethanol to destroy any excess NaH.

Step 3: Hydrolysis and Decarboxylation

-

To the quenched reaction mixture, add concentrated hydrochloric acid (excess).

-

Heat the biphasic mixture to reflux and maintain for 4-6 hours. Vigorous effervescence (CO₂) will be observed.

-

Cool the mixture and basify with a strong base (e.g., 50% NaOH) until pH > 12.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-phenethyl)-4-piperidone.

Troubleshooting:

-

Low Yield: The primary side reaction is intermolecular condensation. Ensure high dilution conditions are maintained during the addition of the diester. The reversibility of the Claisen condensation means that the final, irreversible deprotonation of the β-ketoester is crucial; ensure a sufficient excess of a strong, non-nucleophilic base is used.[3][6]

-

Failure to Cyclize: Ensure all reagents and solvents are scrupulously dry, as water will quench the base and the enolates.

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines. In this reaction, an imine (the dienophile) reacts with a conjugated diene.[7] The power of this method lies in its convergency, rapidly assembling the core scaffold from two components.

The choice of this method is often driven by the desire for stereochemical control. The reaction can proceed through a concerted pericyclic mechanism, where the stereochemistry of the reactants is transferred to the product with high fidelity.[8] Lewis acid or Brønsted acid catalysis is often employed to activate the imine dienophile and control selectivity.[9]

Diagram: Aza-Diels-Alder Reaction Mechanism

Caption: Concerted mechanism of a Lewis Acid-catalyzed aza-Diels-Alder reaction.

Modifying the Core: From Pyridine to Piperidine

The hydrogenation of a pre-functionalized pyridine ring is arguably the most common and atom-economical strategy for producing substituted piperidines. The challenge lies in achieving this reduction with high stereoselectivity and in the presence of other reducible functional groups.

The choice of catalyst and conditions is paramount for a successful pyridine hydrogenation. The nitrogen atom in both pyridine and piperidine can act as a catalyst poison, strongly coordinating to the metal surface and inhibiting activity.[10] To overcome this, hydrogenations are often performed under acidic conditions (e.g., in acetic acid), which protonates the nitrogen, preventing it from binding to the catalyst.

Catalyst Performance Comparison

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Pd/C | H₂ (50-100 bar), Acetic Acid, RT-80°C | Good functional group tolerance; readily available. | Can be less active for highly substituted pyridines. |

| PtO₂ (Adams' catalyst) | H₂ (3-5 bar), Acetic Acid, RT | Highly active, often effective under milder conditions. | Can be less chemoselective; expensive. |

| Rh/C | H₂ (5 atm), Water, 80°C | Very high activity; can operate in aqueous media.[11] | Expensive; can be sensitive to impurities. |

| Raney Ni | H₂ (100-200 bar), 170-200°C | Inexpensive; suitable for large-scale industrial use. | Requires harsh conditions; low functional group tolerance. |

Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol is self-validating. The consumption of hydrogen (monitored by a pressure drop in a sealed system) is a direct measure of reaction progress. Complete disappearance of the aromatic protons of the starting material in ¹H NMR analysis confirms full reduction.

Materials:

-

Substituted Pyridine (1.0 eq)

-

Catalyst (e.g., 10% Pd/C, 5-10 mol%)

-

Solvent (e.g., Acetic Acid, Methanol, or Ethanol)

-

Parr Hydrogenator or similar high-pressure reactor

Procedure:

-

In the vessel of a high-pressure reactor, dissolve the substituted pyridine in the chosen solvent.

-

Carefully add the catalyst under a stream of inert gas (N₂ or Ar) to prevent ignition of the dry catalyst in air.

-

Seal the reactor vessel securely.

-

Purge the reactor headspace with the inert gas 3-5 times to remove all oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

-

Begin stirring and heat the reaction to the desired temperature (e.g., 40°C) if necessary.

-

Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the reactor with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

-

Remove the solvent from the filtrate under reduced pressure. The product can then be purified by crystallization, distillation, or chromatography as required.

Troubleshooting:

-

Stalled Reaction (Incomplete Conversion): This is often due to catalyst poisoning. The product piperidine is a stronger base than the starting pyridine and can preferentially bind to the catalyst. Ensure the reaction is run in an acidic solvent or with an acidic additive. If the substrate contains other potential poisons (e.g., thiols), a more robust catalyst or a pre-treatment step may be necessary.[10]

-

Low Stereoselectivity: The stereochemical outcome of hydrogenation can be influenced by the catalyst, solvent, and the steric and electronic nature of the substituents. Screening different catalysts (e.g., Rh vs. Pd) or switching to a directed hydrogenation approach may be necessary.

Chapter 3: The Piperidine Scaffold in Action: SAR Case Studies

The true value of a synthetic method is realized in its application. The development of piperidine-containing drugs provides a compelling narrative of how chemists iteratively modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Case Study 1: Haloperidol - The Birth of a Butyrophenone

The discovery of Haloperidol in 1958 at Janssen Pharmaceutica is a landmark in psychopharmacology.[12] The story is a masterclass in synthetic intuition and the power of structure-activity relationships. Paul Janssen's team was initially searching for new analgesics, starting from the known opioid pethidine (meperidine), which features a 4-substituted piperidine ring.

Their research led them from pethidine to phenoperidine, and in a crucial leap of insight, they decided to replace the propiophenone group with a butyrophenone chain.[4][13] This seemingly small change had a profound effect. The resulting compound, R-1625, lacked the desired morphine-like analgesic activity but showed powerful neuroleptic (antipsychotic) properties.[4][13] This compound was named Haloperidol, a nod to the halogen atoms in its structure.[13] It was synthesized on February 11, 1958, and quickly advanced to clinical studies, confirming its efficacy against psychosis.[4][8][12]

The Key Structural Features and SAR of Haloperidol:

-

The 4-Substituted Piperidine: The tertiary amine of the piperidine is crucial for activity. It is protonated at physiological pH, allowing for ionic interactions with the dopamine D2 receptor.

-

The Butyrophenone Chain: The three-carbon chain (propyl) between the piperidine nitrogen and the keto group was found to be optimal for antipsychotic activity. Shortening or lengthening this chain decreases potency.

-

The 4-Fluorobenzoyl Moiety: The para-fluoro substituent on the phenyl ring significantly enhances potency compared to the unsubstituted analog.

-

The 4-Hydroxyphenylpiperidine Moiety: The hydroxyl group and the para-chloro substituent on the second phenyl ring are both critical for high-affinity binding to the D2 receptor.

Diagram: Haloperidol SAR Logic

Caption: The developmental logic from an analgesic to an antipsychotic scaffold.

Case Study 2: Paroxetine (Paxil) - A Chiral Approach to Serotonin Reuptake Inhibition

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder and other anxiety disorders.[11] Its structure features a 3,4-disubstituted piperidine ring, and its development highlights the critical importance of stereochemistry in drug design.

The molecule has two stereocenters, meaning four possible stereoisomers exist. It is the (3S,4R)-enantiomer that is responsible for the potent and selective inhibition of the serotonin transporter.[4] The other stereoisomers are significantly less active. This underscores a key principle in modern drug development: the synthesis must be stereoselective to produce only the desired enantiomer, avoiding the administration of inactive or potentially harmful isomers.

Key Structural Features and SAR of Paroxetine:

-

The (3S,4R)-Stereochemistry: This specific spatial arrangement of the substituents on the piperidine ring is essential for optimal binding to the serotonin transporter.

-

The 4-(4-fluorophenyl) Group: The fluorophenyl group is a key binding element. The fluorine atom at the para position is known to enhance potency in many classes of CNS-active drugs.

-

The 3-(1,3-benzodioxol-5-yloxymethyl) Group: This bulky aryloxymethyl substituent occupies a large pocket in the transporter protein, contributing significantly to the binding affinity.

-